2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
CAS No.: 2109371-64-2
Cat. No.: VC2893332
Molecular Formula: C11H15Cl2N3O
Molecular Weight: 276.16 g/mol
* For research use only. Not for human or veterinary use.
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride - 2109371-64-2](/images/structure/VC2893332.png)
Specification
CAS No. | 2109371-64-2 |
---|---|
Molecular Formula | C11H15Cl2N3O |
Molecular Weight | 276.16 g/mol |
IUPAC Name | 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine;dihydrochloride |
Standard InChI | InChI=1S/C11H13N3O.2ClH/c1-2-8-6-9(14-11(8)13-3-1)10-7-12-4-5-15-10;;/h1-3,6,10,12H,4-5,7H2,(H,13,14);2*1H |
Standard InChI Key | ZIGBGRVMTSVGTJ-UHFFFAOYSA-N |
SMILES | C1COC(CN1)C2=CC3=C(N2)N=CC=C3.Cl.Cl |
Canonical SMILES | C1COC(CN1)C2=CC3=C(N2)N=CC=C3.Cl.Cl |
Introduction
Chemical Properties and Structure
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride consists of a pyrrolo[2,3-b]pyridine core with a morpholin-2-yl substituent at the 2-position, stabilized as a dihydrochloride salt. The compound's fundamental structural and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Property | Value |
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CAS Number | 2109371-64-2 |
Alternative CAS Number | 1503503-78-3 (free base or different salt form) |
Molecular Formula | C₁₁H₁₅Cl₂N₃O |
Molecular Weight | 276.16 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in water and polar organic solvents |
Storage Recommendations | Store at -4°C (6-12 weeks), longer storage at -20°C (1-2 years) |
Transport Conditions | 0°C |
The compound features a pyrrolo[2,3-b]pyridine scaffold (7-azaindole), which consists of a pyrrole ring fused to a pyridine ring. The morpholine moiety is connected at the 2-position of the azaindole core, and the molecule exists as a dihydrochloride salt, enhancing its water solubility and stability compared to the free base form .
Structural Characterization
The structural characterization of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is typically performed using various analytical techniques. While specific spectral data for this exact compound is limited in the provided search results, the characterization methods commonly employed for similar pyrrolo[2,3-b]pyridine derivatives include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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X-ray crystallography (for solid-state structure determination)
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High-Performance Liquid Chromatography (HPLC) for purity assessment
The pyrrolo[2,3-b]pyridine scaffold has distinctive spectroscopic features that facilitate its identification and characterization in research settings .
Research Applications
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride and related compounds find applications in various research contexts:
Medicinal Chemistry
The compound serves as a valuable chemical building block or intermediate in medicinal chemistry for the development of:
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Novel kinase inhibitors
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Anti-cancer agents
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Neurological disease treatments
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Immunomodulatory compounds
Structure-Activity Relationship (SAR) Studies
The compound can be utilized in SAR studies to understand how structural modifications to the pyrrolo[2,3-b]pyridine scaffold affect biological activity. For instance:
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The effect of substitution at different positions of the azaindole core
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The influence of the morpholine moiety on pharmacokinetic properties
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How salt formation impacts solubility, stability, and bioavailability
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